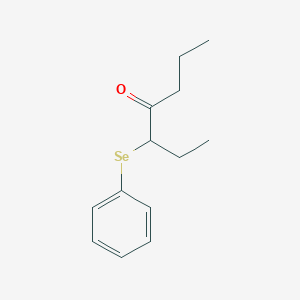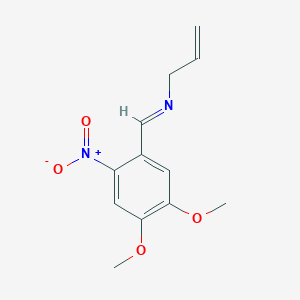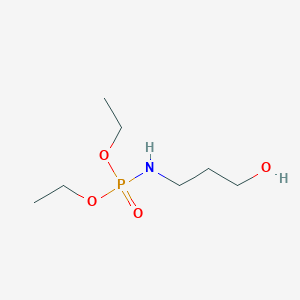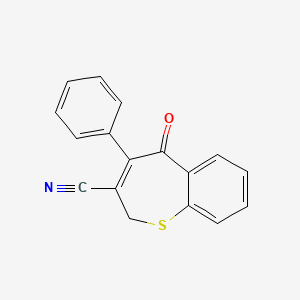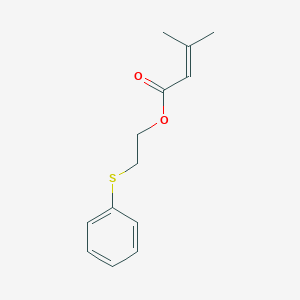
2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate is an organic compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position . This compound is notable for its unique structural features, which include a phenylsulfanyl group attached to an ethyl chain, and a 3-methylbut-2-enoate ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate typically involves the esterification of 3-methylbut-2-enoic acid with 2-(phenylsulfanyl)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the continuous production of the ester with minimal by-products .
化学反応の分析
Types of Reactions
2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
科学的研究の応用
2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition, as the phenylsulfanyl group can interact with various biological targets.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate involves its interaction with molecular targets through its functional groups. The phenylsulfanyl group can form interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active components, which can then interact with biological pathways .
類似化合物との比較
Similar Compounds
Ethyl 3-methylbut-2-enoate: Similar ester structure but lacks the phenylsulfanyl group.
3-Methyl-2-butenoic acid, 3-methylbutyl ester: Similar ester structure with a different alkyl group.
2-Butenoic acid, 3-methyl-, ethyl ester: Another enoate ester with a different alkyl group.
Uniqueness
2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can engage in specific interactions that are not possible with other similar compounds, making it valuable in various applications .
特性
CAS番号 |
60359-71-9 |
|---|---|
分子式 |
C13H16O2S |
分子量 |
236.33 g/mol |
IUPAC名 |
2-phenylsulfanylethyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C13H16O2S/c1-11(2)10-13(14)15-8-9-16-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
InChIキー |
KJGBYUXXJFBNKS-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)OCCSC1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
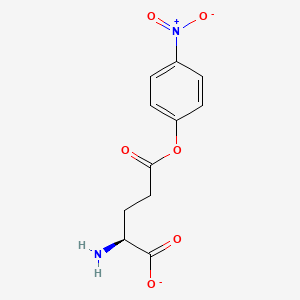
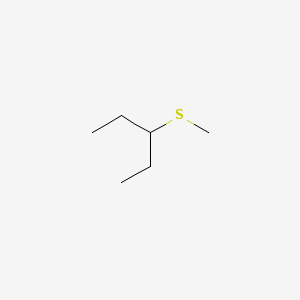
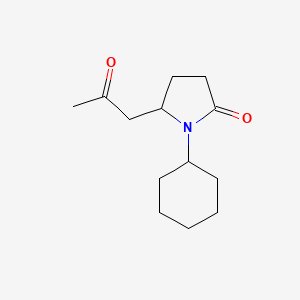
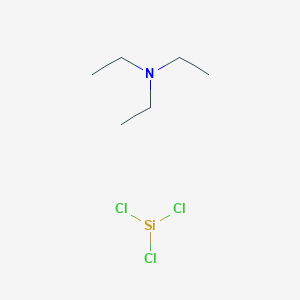
![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)

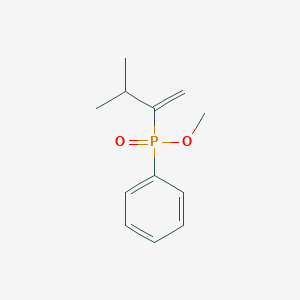
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
